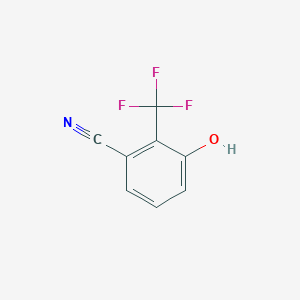

3-Hydroxy-3-(trifluoromethyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

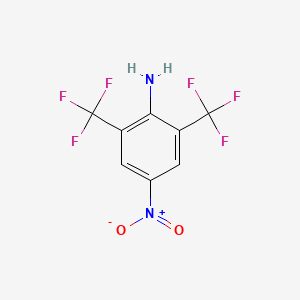

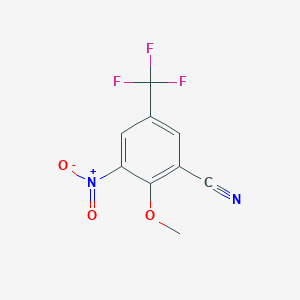

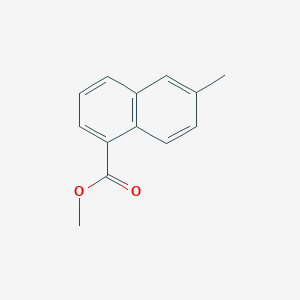

3-Hydroxy-3-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H4F3NO . It is a white to yellow solid and is used as an intermediate in organic syntheses .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzonitrile group (a benzene ring attached to a nitrile group) with a hydroxy group and a trifluoromethyl group attached . The InChI code for this compound is 1S/C8H4F3NO/c9-8(10,11)7-5(4-12)2-1-3-6(7)13/h1-3,13H .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 187.12 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

HFTB has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of pharmaceuticals and agrochemicals. HFTB is also used in the preparation of fluorescent probes and in the development of new analytical methods.

Wirkmechanismus

HFTB is an aromatic compound, which means it can form a stable cyclic structure with a delocalized electron system. The delocalization of electrons allows the compound to form strong bonds with other molecules, which is essential for its use in organic synthesis.

Biochemical and Physiological Effects

HFTB is not known to have any physiological or biochemical effects on humans or animals. It is not used as a drug or for medical purposes.

Vorteile Und Einschränkungen Für Laborexperimente

HFTB is a versatile building block for organic synthesis, making it an ideal reagent for laboratory experiments. It is a relatively stable compound, which makes it easy to store and handle. However, HFTB is a relatively expensive compound, which can limit its use in some experiments.

Zukünftige Richtungen

HFTB can be used in the development of new pharmaceuticals and agrochemicals. It can also be used in the development of fluorescent probes and in the development of new analytical methods. Additionally, HFTB can be used as a starting material for the synthesis of other organic compounds, such as heterocyclic compounds. Finally, HFTB can be used as a reagent in organic synthesis reactions, such as the synthesis of polymers and the synthesis of other aromatic compounds.

Synthesemethoden

HFTB can be synthesized in a two-step process. The first step involves the reaction of 3-trifluoromethylbenzonitrile (TFBN) with sodium hydroxide to form 3-trifluoromethylbenzamide (TFBA). The second step involves the reaction of TFBA with hydrazine to form HFTB. The reaction scheme is as follows:

TFBN + NaOH → TFBA

TFBA + H2N-NH2 → HFTB

Safety and Hazards

While specific safety and hazard information for 3-Hydroxy-3-(trifluoromethyl)benzonitrile was not found, general precautions for handling similar chemical compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name |

3-hydroxy-2-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-8(10,11)7-5(4-12)2-1-3-6(7)13/h1-3,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQLCGYMBLEEIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tris[(2-oxo-1,3-dioxolan-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6331092.png)